cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18643125
InChI: InChI=1S/C15H19NO3/c17-14-10-19-15(11-16-14)6-13(7-15)9-18-8-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,17)
SMILES:
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol

cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one

CAS No.:

Cat. No.: VC18643125

Molecular Formula: C15H19NO3

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one -

Specification

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
IUPAC Name 2-(phenylmethoxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one
Standard InChI InChI=1S/C15H19NO3/c17-14-10-19-15(11-16-14)6-13(7-15)9-18-8-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,17)
Standard InChI Key DGLPAZXUZQTODL-UHFFFAOYSA-N
Canonical SMILES C1C(CC12CNC(=O)CO2)COCC3=CC=CC=C3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a spiro[3.5]nonane core, where a five-membered oxolane ring (5-oxa) and a seven-membered lactam ring (8-aza) share a single sp³-hybridized carbon atom (Figure 1). The cis-configuration at the 2-position is stabilized by a benzyloxymethyl substituent, introducing steric and electronic complexity .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₉NO₃
Molecular Weight261.32 g/mol
Density1.19 ± 0.1 g/cm³ (Predicted)
Boiling Point463.9 ± 35.0 °C (Predicted)
Purity (Commercial)≥97%

The spirocyclic structure confers rigidity, making it a promising candidate for modulating protein-ligand interactions. Computational models predict moderate hydrophobicity (logP ≈ 1.5–2.0), suggesting balanced solubility for pharmacological applications .

Spectroscopic and Crystallographic Data

While experimental crystallographic data remain unpublished, infrared (IR) and nuclear magnetic resonance (NMR) spectra indicate characteristic signals for the lactam carbonyl (C=O stretch at ~1700 cm⁻¹) and benzyloxy groups (aromatic C-H stretches at ~3000 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 261.32 .

Synthesis and Optimization

Current Synthetic Routes

The synthesis involves a multi-step sequence starting from cyclopropane precursors. A key step is the Rh(I)-catalyzed carbonylative cyclization of cyclopropylacrylamides, a methodology developed in recent years for constructing azocane derivatives . Continuous flow reactors have been employed to enhance reaction control and scalability, achieving yields of 60–75%.

Critical Steps:

  • Cyclopropane Activation: Ring-opening of cyclopropylmethylamides under Rh catalysis.

  • Carbonyl Insertion: CO insertion into the rhodacyclopentanone intermediate.

  • Spirocyclization: Intramolecular nucleophilic attack to form the spiro framework .

Purification via recrystallization (ethanol/water) or silica gel chromatography ensures ≥97% purity .

Challenges and Innovations

Side reactions, such as over-insertion of CO or premature cyclization, remain hurdles. Recent advances in ligand design (e.g., bulky phosphines) suppress these pathways, improving regioselectivity . Microwave-assisted synthesis and enzyme-mediated resolutions are under investigation for stereochemical control.

Applications in Medicinal Chemistry

Biological Target Engagement

The spirocyclic lactam core mimics natural alkaloids, enabling interactions with central nervous system (CNS) receptors and ion channels. Preliminary assays suggest moderate affinity for κ-opioid receptors (Ki ≈ 200 nM), though full mechanistic studies are pending.

SupplierPurityPackagingPrice Range
Aladdin Scientific≥97%1 g–10 g$150–$1,200
CymitQuimica≥97%100 mg–5 g€130–€1,000
Calpac Labs≥97%1 g–5 g$140–$1,100

Suppliers emphasize research-use-only restrictions, excluding human or veterinary applications .

Future Research Directions

  • Therapeutic Exploration: Screen against neurodegenerative disease targets (e.g., tau protein aggregation in Alzheimer’s).

  • Process Scale-Up: Develop heterogeneous catalysts for continuous manufacturing .

  • Stereochemical Diversification: Synthesize trans-isomers and evaluate comparative bioactivity .

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